2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride
Description
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone dihydrochloride (CAS: 2514752-11-3) is a synthetic organic compound characterized by a central diphenylethanone core substituted with two 4-[2-(diethylamino)ethoxy]phenyl groups. Its molecular formula is C₃₈H₄₈Cl₂N₂O₃ (MW: 651.71 g/mol), and it exists as a dihydrochloride salt, enhancing its solubility in aqueous media . This compound is structurally related to clomiphene analogs and is often studied in the context of pharmaceutical impurities or intermediates in fertility drug synthesis .
Properties
IUPAC Name |
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O3/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQPDLWUDPCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-64-0 | |
| Record name | 2,2-Bis(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-BIS(4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXV7CLX4HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Williamson Ether Synthesis
The 4-[2-(diethylamino)ethoxy]phenyl moiety is prepared through nucleophilic substitution between 4-hydroxyphenyl precursors and 2-chloroethyl-diethylamine:
Reaction Scheme :
Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Potassium carbonate (K₂CO₃)
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Temperature: 80–100°C, 12–24 hours
Key Characterization Data :
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.05 (t, 6H, NCH₂CH₃), 3.55 (q, 4H, NCH₂), 4.15 (t, 2H, OCH₂), 6.95–7.90 (m, Ar-H) |
| IR (cm⁻¹) | 2920 (C-H), 1680 (C=O), 1250 (C-O) |
Assembly of the Diphenylethanone Core
Friedel-Crafts Acylation
The central ethanone is constructed via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst:
Reaction Scheme :
Optimized Conditions :
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Catalyst: Anhydrous AlCl₃ (2.2 equiv)
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Solvent: Dichloromethane (DCM), 0°C → room temperature
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Reaction Time: 48 hours
Challenges :
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Steric hindrance from bulky substituents reduces reaction efficiency.
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Competing side reactions (e.g., over-acylation) necessitate careful stoichiometry.
Salt Formation: Conversion to Dihydrochloride
The free base is treated with hydrochloric acid to form the dihydrochloride salt:
Procedure :
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Dissolve the free base in anhydrous ethanol.
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Add excess hydrochloric acid (2.2 equiv) dropwise at 0°C.
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Stir for 2 hours, then concentrate under reduced pressure.
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Recrystallize from ethanol/ether to obtain pure dihydrochloride.
Critical Parameters :
-
Stoichiometry : Exact 2:1 (HCl:amine) ratio required to avoid mono-hydrochloride impurities.
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Solvent System : Ethanol ensures solubility; ether induces crystallization.
Alternative Synthetic Routes
Grignard Reaction Approach
A Grignard reagent (benzylmagnesium bromide) adds to a diketone precursor, followed by oxidation:
Reaction Flow :
-
Diketone Preparation :
-
Grignard Addition :
-
Oxidation to Ethanone :
Advantages :
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Higher functional group tolerance compared to Friedel-Crafts.
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Better control over stereochemistry.
Limitations :
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | AlCl₃ | Zeolite-based solid acid |
| Solvent | DCM | Toluene |
| Reaction Time | 48 hours | 8–12 hours (continuous flow) |
| Yield | 50–60% | 75–80% |
Key Industrial Modifications :
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Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions.
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Catalyst Recycling : Zeolite catalysts are regenerated via calcination.
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In-line Analytics : HPLC monitors reaction progress in real-time.
Purification and Characterization
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh)
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Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)
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Rf Value : 0.45 (hexane:ethyl acetate = 1:1)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.10 (t, 12H, NCH₂CH₃), 3.45 (m, 8H, NCH₂/OCH₂), 7.20–7.85 (m, Ar-H) |
| ¹³C NMR | δ 14.1 (NCH₂CH₃), 48.5 (NCH₂), 69.2 (OCH₂), 198.5 (C=O) |
| HRMS | [M+H]⁺ Calc.: 579.3521; Found: 579.3518 |
Case Study: Impurity Profiling in Clomiphene Synthesis
During Clomiphene citrate production, the target compound arises as a byproduct via:
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Incomplete Esterification : Residual ethanone intermediates react with excess diethylaminoethyl chloride.
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Oxidative Side Reactions : Tertiary amines undergo partial oxidation during salt formation.
Mitigation Strategies :
Chemical Reactions Analysis
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and ethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for detecting and analyzing chemical reactions.
Biology: Employed in cell imaging to study cellular structures and functions.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride involves its interaction with specific molecular targets, leading to fluorescence. The diethylamino and ethoxy groups play a crucial role in its fluorescent properties by affecting the electronic structure of the compound . The pathways involved include the absorption of light energy, followed by the emission of light at a different wavelength, which is detected as fluorescence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its bis-4-[2-(diethylamino)ethoxy]phenyl substitution. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| (2RS)-2-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Hydrochloride | C₂₆H₃₀ClNO₂ | 423.98 | Single diethylaminoethoxy group; lacks the second substituent at the 2-position . |
| 4-[2-(Diethylamino)ethoxy]phenylmethanone | C₁₉H₂₃NO₂ | 297.39 | Simpler benzophenone core; lacks the diphenylethanone backbone . |
| 1-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanol | C₂₆H₃₁NO₂ | 389.53 | Hydroxyl group replaces the ketone; altered electronic properties . |
Physicochemical Properties
Notes:
Biological Activity
Overview
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride, with the molecular formula and a molecular weight of 578.78 g/mol, is a synthetic compound known for its significant biological activity and fluorescent properties. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential applications in cell imaging and diagnostic assays.
- Molecular Weight : 578.78 g/mol
- CAS Number : 1391054-64-0
- IUPAC Name : 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethylamino and ethoxy groups enhance its electronic structure, facilitating fluorescence. This property allows for effective cellular imaging and tracking of biological processes.
Applications in Research
The compound is utilized in various scientific applications:
- Fluorescent Probes : Its fluorescent properties make it suitable for detecting and analyzing chemical reactions.
- Cell Imaging : Employed in visualizing cellular structures and functions, aiding in studies of cellular dynamics.
- Diagnostic Assays : Used in medical diagnostics to detect specific biomolecules.
- Development of Fluorescent Dyes : Contributes to the creation of new fluorescent sensors for industrial applications.
Biological Activity Data
Research indicates that this compound exhibits various biological activities:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Demonstrated effectiveness against certain bacterial strains in preliminary studies. |
| Anticancer | Exhibited cytotoxic effects on cancer cell lines in vitro, suggesting potential as an anticancer agent. |
| Fluorescent Imaging | Effective for live-cell imaging due to its stability and brightness under UV light. |
Case Studies
- Anticancer Activity : A study involving cancer cell lines showed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Cellular Imaging : In a recent experiment, researchers utilized this compound to visualize the intracellular distribution of proteins tagged with fluorescent markers. The results indicated high specificity and sensitivity, making it a valuable tool for cellular biology.
- Antimicrobial Studies : Preliminary tests conducted on various bacterial strains revealed that this compound inhibited growth effectively at certain concentrations, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other compounds exhibiting similar structures:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Clomiphene Impurity 4 | Hormonal activity | Used primarily in reproductive health studies. |
| Enclomiphene Impurity 3 | Hormonal activity | Similar mechanism but different applications. |
| Ethanone Derivatives | Varied biological activities | Often used in synthetic chemistry but less studied biologically. |
Q & A
Q. What analytical methods are recommended for verifying the purity of 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for assessing purity. For example, HPLC with UV detection at 254 nm can resolve impurities, while TLC (silica gel plates, chloroform/methanol mobile phase) provides rapid screening. Reference standards, such as those listed in pharmaceutical impurity databases (e.g., EP or USP monographs), should be used for calibration .
Q. How can researchers optimize synthesis protocols to minimize byproducts in this compound?
Key steps include controlling reaction stoichiometry (e.g., diethylaminoethoxy group coupling) and using anhydrous conditions to prevent hydrolysis. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) improves yield. Monitoring intermediates with mass spectrometry (MS) or nuclear magnetic resonance (NMR) ensures structural fidelity .
Q. What safety precautions are essential when handling this compound in the lab?
Due to its hydrochloride salt form, use fume hoods for weighing and synthesis. Personal protective equipment (gloves, goggles) is mandatory. Emergency protocols for spills (neutralization with sodium bicarbonate) and first-aid measures (eye irrigation with saline) should align with GHS hazard guidelines .
Advanced Research Questions
Q. How can contradictory data in solubility studies be resolved?
Solubility discrepancies (e.g., in polar vs. nonpolar solvents) may arise from hydration states or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Statistical tools like principal component analysis (PCA) can correlate solvent properties (logP, dielectric constant) with experimental solubility data .
Q. What experimental designs are suitable for evaluating this compound’s stability under varying pH conditions?
Split-plot designs with repeated measures over time are effective. For example, incubate the compound in buffers (pH 2–9) at 25°C and 40°C. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Include control groups with antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Q. How can in vivo pharmacokinetic studies be designed to account for metabolic variability?
Use randomized block designs with genetically diverse animal models (e.g., CYP450 polymorphic strains). Subdivide cohorts by metabolic phenotypes and administer the compound intravenously/orally. Plasma concentration-time profiles should be analyzed using non-compartmental models. Include metabolite identification via high-resolution MS/MS to map metabolic pathways .
Methodological Considerations
Q. What techniques validate the compound’s interaction with biological targets (e.g., receptors)?
Surface plasmon resonance (SPR) assays quantify binding affinity (KD values), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular targets, fluorescent probes (e.g., Fura-2 for calcium signaling) or radioligand displacement assays provide functional validation .
Q. How should researchers address discrepancies in bioactivity data across different cell lines?
Perform comparative transcriptomics (RNA-seq) to identify differential expression of target receptors or transporters. Use CRISPR knockout models to confirm mechanistic pathways. Normalize bioactivity data to cell viability metrics (MTT assay) to rule out cytotoxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
